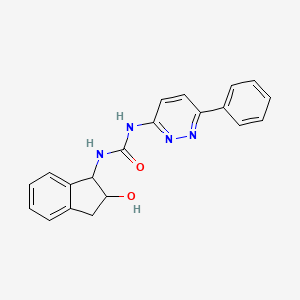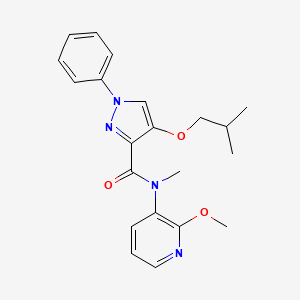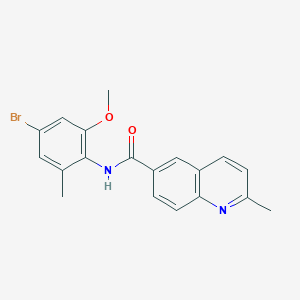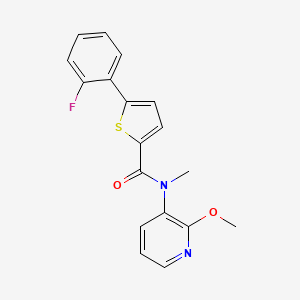
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea, also known as PHPS1, is a small molecule inhibitor that has shown potential in scientific research for its ability to selectively inhibit the activity of the protein phosphatase PHLPP1. This protein is known to play a role in the regulation of various cellular processes, including cell growth, differentiation, and survival. Inhibition of PHLPP1 has been shown to have potential therapeutic benefits in various disease states, including cancer, diabetes, and cardiovascular disease.
作用機序
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea selectively inhibits the activity of the protein phosphatase PHLPP1 by binding to a specific site on the protein. This inhibition leads to the activation of various signaling pathways involved in cell growth, differentiation, and survival. The specific mechanism of action of this compound is still being studied, but it is believed to involve the regulation of various downstream targets of PHLPP1.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. In cardiovascular research, this compound has been shown to protect against heart failure and reduce inflammation in the heart.
実験室実験の利点と制限
The advantages of using 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea in scientific research include its selectivity for PHLPP1 and its potential therapeutic applications in various disease states. The limitations of using this compound in scientific research include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research involving 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea. These include further studies to understand its mechanism of action, studies to optimize its therapeutic potential in various disease states, and studies to develop more selective inhibitors of PHLPP1. Additionally, studies to evaluate the potential side effects and toxicity of this compound will be important for its potential clinical use.
合成法
The synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea involves a multi-step process that includes the reaction of 2-hydroxy-1-indanone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 6-bromo-3-phenylpyridazine to form the desired product, this compound. The synthesis of this compound has been reported in several publications, including a 2010 article in the Journal of Medicinal Chemistry.
科学的研究の応用
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea has been shown to have potential therapeutic applications in various disease states, including cancer, diabetes, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. In cardiovascular research, this compound has been shown to protect against heart failure and reduce inflammation in the heart.
特性
IUPAC Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-17-12-14-8-4-5-9-15(14)19(17)22-20(26)21-18-11-10-16(23-24-18)13-6-2-1-3-7-13/h1-11,17,19,25H,12H2,(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPWIDFBKHISOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7663662.png)
![2-[[1-(4-Fluorophenyl)pyrazol-3-yl]methoxy]benzamide](/img/structure/B7663663.png)
![5-[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7663665.png)
![(2R)-1-[2-(2-phenylethyl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663676.png)
![4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline](/img/structure/B7663687.png)
![(2R)-1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663692.png)
![3-(5-Fluoropyridin-2-yl)-1-methyl-1-[2-(oxan-4-yl)ethyl]urea](/img/structure/B7663698.png)
![3-cyclopropyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663706.png)



![3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663750.png)
![(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B7663758.png)
![1-(2,2-Dimethoxyethyl)-4-[(1-methylimidazol-2-yl)methyl]piperazine](/img/structure/B7663765.png)
